molecular formula C13H17NO4 B1310732 6-(3-Furan-2-yl-acryloylamino)-hexanoic acid CAS No. 406725-33-5

6-(3-Furan-2-yl-acryloylamino)-hexanoic acid

Cat. No.: B1310732
CAS No.: 406725-33-5
M. Wt: 251.28 g/mol
InChI Key: XXFXSGLCBNBRPM-BQYQJAHWSA-N
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Description

6-(3-Furan-2-yl-acryloylamino)-hexanoic acid is an organic compound that features a furan ring, an acryloyl group, and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Furan-2-yl-acryloylamino)-hexanoic acid typically involves the reaction of 3-furan-2-yl-acryloyl chloride with hexanoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as column chromatography and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(3-Furan-2-yl-acryloylamino)-hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acryloyl group can be reduced to form the corresponding saturated amide.

    Substitution: The furan ring can undergo electrophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated amide derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

6-(3-Furan-2-yl-acryloylamino)-hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Furan-2-yl-acryloylamino)-hexanoic acid involves its interaction with specific molecular targets. The furan ring and acryloyl group can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to effects such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)-acryloyl chloride: A precursor in the synthesis of 6-(3-Furan-2-yl-acryloylamino)-hexanoic acid.

    Furan-2,3-dione derivatives: Oxidation products of furan-containing compounds.

    Saturated amide derivatives: Reduction products of acryloyl-containing compounds.

Uniqueness

This compound is unique due to its combination of a furan ring, an acryloyl group, and a hexanoic acid chain.

Properties

IUPAC Name

6-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-12(8-7-11-5-4-10-18-11)14-9-3-1-2-6-13(16)17/h4-5,7-8,10H,1-3,6,9H2,(H,14,15)(H,16,17)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFXSGLCBNBRPM-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201328299
Record name 6-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24800995
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

406725-33-5
Record name 6-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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